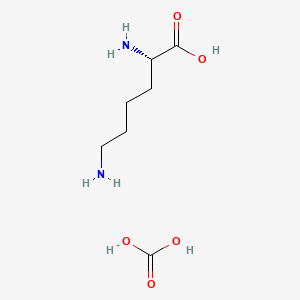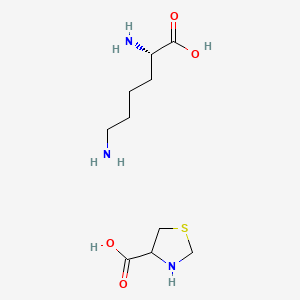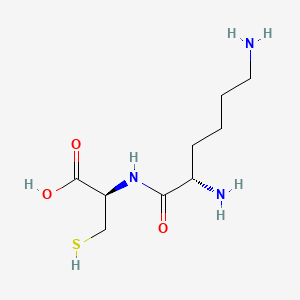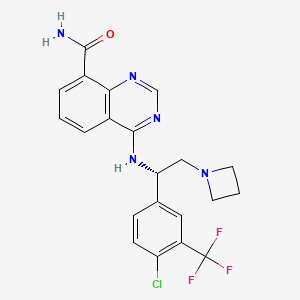
Mal-PEG6-PFP
Descripción general
Descripción
Mal-PEG6-PFP is a PEG-based PROTAC linker . It contains maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds . PFP was also found to be less susceptible toward hydrolysis than other amine reactive groups .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of this compound is 599.50 . Its molecular formula is C25H30F5NO10 . The SMILES representation isO=C (OC1=C (F)C (F)=C (F)C (F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C (C=CC2=O)=O . Chemical Reactions Analysis
Maleimides in this compound are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds .Physical And Chemical Properties Analysis
This compound is a liquid with an off-white to light yellow color . It is soluble in DMSO .Aplicaciones Científicas De Investigación
1. Cancer-Targeted Drug Delivery
The use of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles has been explored for cancer-targeted drug delivery. These micelles enhance cancer cell uptake through receptor-mediated endocytosis and respond to the stimulus of cancer cell secreted protease MMP-2 to release anticancer drugs, inducing apoptosis in a targeted manner (Chen et al., 2015).
2. Tumor-Targeted Transfection
Transferrin-PEG-PE modified dexamethasone conjugated cationic lipid carriers have been developed for tumor-targeted transfection. These carriers aim to target cells through receptor-mediated pathways and enhance nuclear uptake of genetic materials, showing high transfection efficiency in vitro and in vivo (Wang et al., 2012).
3. Ultrasound-Triggered Gene Therapy
Targeted ultrasound-triggered phase-transition nanodroplets, such as AHNP-PFP-TNDs, have been designed for Her2-overexpressing breast cancer diagnosis and gene transfection. They facilitate tumor targeting ultrasound diagnosis and gene therapy, enhancing gene transfection efficiency and ultrasound contrast effect (Gao et al., 2017).
4. Enhanced Gene Therapy for Cancer
The pEGFP-N1-p53/MAR vector has shown potential in enhancing apoptosis in Hep3B cells. This non-viral, wild-type, recombinant eukaryotic expression vector offers a new strategy for gene therapy in cancer research (Peng et al., 2018).
5. Prostate Cancer Theranostics
PSMA-targeted melanin-like nanoparticles, like Ce6@PDA-DCL-PFP, have been prepared for ultrasound-guided combined photodynamic/photothermal therapy (PDT/PTT) of prostate cancer. These nanoparticles show strong active targeting capacity, enhancing the ultrasound contrast signal and inducing efficient tumor suppression (Dai et al., 2021).
6. Fluorescence Ratiometric Assay for Chemical Transmitters
A novel water-soluble conjugated polymer, PFP-FB, has been designed for ratiometric detection of choline and acetylcholine through cascade enzymatic reactions. This polymer assists in monitoring the choline consumption process of cancer cells, contributing to the development of enzymatic biosensors (Wang et al., 2015).
7. pH-sensitive Shielding of DNA Polyplexes
An acetal-based PEGylation reagent, PEG-acetal-MAL, has been developed for pH-sensitive conjugation of PEG to thiol-functionalized biomolecules. This reagent presents a versatile tool for drug and gene delivery formulations, especially when pH-sensitive PEGylation is preferred (Knorr et al., 2007).
8. Targeted Gene Delivery to Glioma
Chlorotoxin labeled magnetic nanovectors have been investigated for targeted gene delivery to glioma cells. These nanovectors, labeled with CTX and attached to nanoparticles, enhance gene expression in cancer cells and indicate improved treatment outcomes for gene therapy in glioma (Kievit et al., 2010).
Mecanismo De Acción
Target of Action
Mal-PEG6-PFP is a PEG linker with maleimide and PFP moieties . The primary targets of this compound are thiol groups and amine groups . Maleimides are thiol reactive, forming thiolester bonds , while the PFP moiety is amine reactive, forming stable amide bonds .
Mode of Action
The interaction of this compound with its targets involves the formation of thiolester bonds with thiol groups and amide bonds with amine groups . This occurs between pH 6.5 and 7.5 for the maleimide moiety . The PFP moiety was also found to be less susceptible toward hydrolysis than other amine reactive groups .
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of a compound in aqueous environments . This could potentially enhance the bioavailability of the compound.
Action Environment
The action of this compound is influenced by the pH of the environment, with the maleimide moiety being thiol reactive between pH 6.5 and 7.5 . Additionally, the hydrophilic PEG linker can enhance the solubility of the compound in aqueous environments , which could influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mal-PEG6-PFP plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in this compound is thiol-reactive, forming stable thioether bonds with sulfhydryl groups on proteins and other biomolecules . The PFP ester group is amine-reactive, forming stable amide bonds with primary amines . This dual reactivity allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules, enhancing their solubility and stability in aqueous environments .
Cellular Effects
This compound influences various cellular processes by modifying the proteins and enzymes it interacts with. By forming stable conjugates with cellular proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the modification of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the conjugation of this compound to enzymes can impact their catalytic activity, potentially affecting metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable covalent bonds with thiol and amine groups on biomolecules . The maleimide group reacts with sulfhydryl groups to form thioether bonds, while the PFP ester group reacts with primary amines to form amide bonds . These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity and interactions with other cellular components . For example, the conjugation of this compound to a signaling protein can affect its ability to interact with other proteins in the signaling pathway, thereby modulating the overall signaling response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its ability to form stable conjugates with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, with some modifications persisting for extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to more pronounced effects . In some cases, high doses of this compound may result in toxic or adverse effects, such as cellular stress or apoptosis . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired effects without causing harm to the animals .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors . The conjugation of this compound to enzymes can affect their catalytic activity, potentially altering metabolic flux and metabolite levels . For example, the modification of a key enzyme in a metabolic pathway can lead to changes in the production or consumption of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG chain in this compound enhances its solubility and allows it to diffuse more easily through aqueous environments . Additionally, the conjugation of this compound to biomolecules can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the conjugation of this compound to a protein with a specific targeting signal can direct the compound to a particular cellular compartment, such as the nucleus or mitochondria . This targeted localization can affect the activity and function of this compound, allowing it to exert its effects in specific subcellular environments .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNANNZNASDAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F5NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
